3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-4-5-17-11-10(8(3)16-17)9(12(18)15-13)6-7(2)14-11/h6H,4-5,13H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZUIJSLQFLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of the pyrazolopyridine ring through the coupling of appropriate boronic acids and halides under palladium catalysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing substituents on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₇N₅O
- Molecular Weight : 247.30 g/mol
- CAS Number : 1011359-85-5
- Structural Features : The compound features a pyrazolo-pyridine core, which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry Applications
- Antitumor Activity
- Anti-inflammatory Effects
- Neuroprotective Properties
Pharmacological Insights
- Enzyme Inhibition
- Targeting Kinases
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- 1-Substituent: Propyl (target) vs. phenyl () or methyl ().
- 3,6-Methyl Groups : Common in analogs; stabilize the core via electron-donating effects and reduce reactivity .
- Carbohydrazide Moiety : Critical for hydrogen bonding and metal chelation, as seen in antifungal and anti-inflammatory derivatives ().
Stability and Reactivity
- Stability : highlights instability of pyrazolo[3,4-b]pyridine rings under basic conditions. The target’s 3,6-dimethyl groups may enhance stability compared to acetylated derivatives ().
- Reactivity : The carbohydrazide moiety undergoes condensation with aldehydes/ketones to form hydrazones (), a trait exploitable for prodrug design.
Biological Activity
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its interactions with various biological targets.
- Molecular Formula : C₁₂H₁₈N₄O
- Molecular Weight : 246.30 g/mol
- CAS Number : 1011359-85-5
Synthesis
The synthesis of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of appropriate hydrazines with pyridine derivatives. The reaction conditions and choice of substituents can significantly influence the yield and purity of the final product.
Inhibition of Protein Kinases
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit inhibitory activity against various protein kinases, which are crucial in cell signaling pathways. A study reported IC50 values for several related compounds, indicating their potential as therapeutic agents:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine | DYRK1A | 11 |
| CDK5 | 0.41 | |
| GSK-3 | 1.5 |
These findings suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance selectivity and potency against specific kinases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cellular proliferation in various human tumor cell lines such as HeLa and HCT116. This inhibition is attributed to its ability to interfere with cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
These results indicate promising potential for further development as an anticancer agent .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) that guides the optimization of these compounds for enhanced biological activity.
Key Findings:
- Selectivity : Certain derivatives showed significant selectivity towards specific kinases over others.
- Mechanism of Action : The mechanism by which these compounds exert their effects involves competitive inhibition at the ATP-binding site of kinases.
- Therapeutic Potential : Given their profile, these compounds are being explored as candidates for treating neurodegenerative diseases and various cancers .
Q & A
Q. What are the common synthetic routes for 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine intermediates. For example:
- Step 1 : Preparation of a pyrazole-fused heterocyclic core via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine (analogous to methods in pyrazole-4-carboxylic acid synthesis) .
- Step 2 : Functionalization of the core with a propyl group and carbohydrazide moiety. A representative method involves refluxing intermediates with hydrazine derivatives in glacial acetic acid (e.g., synthesis of N’-(2-sulfanylquinazolin-4-yl) pyridine-4-carbohydrazide derivatives) .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC .
Q. What analytical techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and regioselectivity. For example, H NMR can distinguish methyl (δ 2.3–2.6 ppm) and propyl (δ 0.9–1.5 ppm) groups .
- X-ray Crystallography : Used to resolve ambiguous regiochemistry in fused pyrazole systems (e.g., 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO has a theoretical MW of 219.25) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst Selection : Trifluoroacetic acid (TFA) improves cyclization efficiency in pyrazolo[3,4-b]pyridine synthesis (e.g., 78–82% yield achieved with TFA catalysis) .
- Reaction Temperature : Reflux conditions (e.g., 120°C in glacial acetic acid) enhance reaction rates for hydrazide formation .
- Solvent Choice : Polar aprotic solvents like DMF improve solubility of intermediates, while chloroform aids in extraction .
Table 1 : Example reaction conditions for pyrazolo[3,4-b]pyridine derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | TFA in toluene, reflux | 78–82% | |
| Hydrazide formation | Glacial acetic acid, 120°C | 70–75% |
Q. How should researchers address contradictions in antimicrobial activity data for pyrazolo[3,4-b]pyridine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Substituent effects (e.g., electron-withdrawing groups on the pyridine ring) can explain variability. For instance, 4-nitrophenyl substituents enhance activity due to increased lipophilicity .
- Statistical Validation : Use ANOVA to compare bioactivity across derivatives (e.g., streptomycin/clotrimazole as positive controls) .
- Resistance Testing : Evaluate bacterial/fungal strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria) .
Q. What computational methods predict the biological targets of this compound?
- Molecular Docking : Pyrazolo[3,4-b]pyridines show affinity for kinase ATP-binding pockets. For example, docking studies with AutoDock Vina revealed hydrogen bonding with EGFR tyrosine kinase residues .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate hydrophobicity with antimicrobial potency .
Q. How is regioselectivity controlled during the synthesis of pyrazolo[3,4-b]pyridine derivatives?
- Reagent Stoichiometry : Excess hydrazine (2.5 eq) favors formation of the 1H-pyrazolo isomer over 2H .
- Temperature Modulation : Room-temperature reactions minimize side products (e.g., iodine-mediated cyclization at RT yields 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine) .
Methodological Guidelines
- Antimicrobial Assays : Follow CLSI guidelines for MIC determination using broth microdilution .
- Data Reproducibility : Replicate syntheses ≥3 times and report mean ± SD for yields .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling pathogenic strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
